- Process for preparation of pseudo-ginsenoside Rh2 and derivatives, China, , ,
Cas no 97744-96-2 (sanchinoside-B1)
sanchinoside-B1 structure
Product Name:sanchinoside-B1
Numero CAS:97744-96-2
MF:C36H62O9
MW:638.872092723846
CID:2053293
PubChem ID:102471598
Update Time:2025-11-02
sanchinoside-B1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- sanchinoside-B1
- 3beta,12beta,25-Trihydroxydammar-(E)-20(22)-ene-6-O-beta-D-glucopyranoside
- 3β,12β,25-Trihydroxydammar-(E)-20(22)-ene-6-O-β-D-glucopyranoside
- D
- Sanchinoside B1
- beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl
- DTXSID001141534
- (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 97744-96-2
-
- Inchi: 1S/C36H62O9/c1-19(10-9-13-32(2,3)43)20-11-15-35(7)26(20)21(38)16-24-34(6)14-12-25(39)33(4,5)30(34)22(17-36(24,35)8)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,34-,35-,36-/m1/s1
- Chiave InChI: SLPPUMWTJMNBCW-SZHHNJADSA-N
- Sorrisi: C[C@]12[C@@]3(CC[C@@H]([C@H]3[C@H](O)C[C@@H]1[C@]1(CC[C@H](O)C(C)(C)[C@@H]1[C@H](C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C)/C(/C)=C/CCC(O)(C)C)C
Proprietà calcolate
- Massa esatta: 638.43938355g/mol
- Massa monoisotopica: 638.43938355g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 45
- Conta legami ruotabili: 7
- Complessità: 1110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 15
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 160Ų
Proprietà sperimentali
- Densità: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (2.3E-3 g/L) (25 ºC),
sanchinoside-B1 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP5184-20mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 20mg |
$290 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5184-100mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 100mg |
$890 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5184-5mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 5mg |
$120 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5184-10mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 10mg |
$190 | 2023-09-19 |
sanchinoside-B1 Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Dichloromethane , Acetic anhydride , Pyridine ; 10 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Dichloromethane ; 20 h, 4 °C
1.3 Reagents: Sodium hydroxide ; pH 7
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , 1,4-Dioxane , Water ; 5 h, 90 °C
1.5 pH 7
1.2 Reagents: Sulfuric acid Solvents: Dichloromethane ; 20 h, 4 °C
1.3 Reagents: Sodium hydroxide ; pH 7
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , 1,4-Dioxane , Water ; 5 h, 90 °C
1.5 pH 7
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , 1,4-Dioxane , Water ; 5 h, pH 7.0, 90 °C
Riferimento
- Pseudo-ginsenoside derivatives and preparation method, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Riferimento
- Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea, Journal of Natural Products, 2007, 70(7), 1203-1206
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Riferimento
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
,
Journal of Natural Products,
2007,
70(7),
1203-1206
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
Riferimento
- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT, Chemistry of Natural Compounds, 2019, 55(1), 66-73
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Semi-synthesis of twelve known 20Z/E pseudo-ginsenosides and their comparative study of antioxidative activity in free radical induced hemolysis of rabbit erythrocytes, Chemical & Pharmaceutical Bulletin, 2018, 66(5), 535-540
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
Riferimento
- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT, Chemistry of Natural Compounds, 2019, 55(1), 66-73
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Pyridine ; 24 h, rt
1.2 Solvents: Methanol ; rt
2.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
1.2 Solvents: Methanol ; rt
2.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
Riferimento
- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT, Chemistry of Natural Compounds, 2019, 55(1), 66-73
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Riferimento
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
,
Journal of Natural Products,
2007,
70(7),
1203-1206
sanchinoside-B1 Raw materials
- Notoginsenoside R1
- β-D-Glucopyranoside, (3β,6α,12β,20Z)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 2,3,4,6-tetraacetate
- Ginsenoside Rh1
- Ginsenoside RG1
- Ginsenoside Re
- β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 3,4,6-triacetate
- β-D-Glucopyranoside, (3β,6α,12β)-3,12-bis(acetyloxy)-20-hydroxydammar-24-en-6-yl, 2,3,4,6-tetraacetate
- Ginsenoside Re1
- β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 2,3,4,6-tetraacetate
sanchinoside-B1 Preparation Products
- Notoginsenoside ST13 (2015215-13-9)
- Ginsenoside Rh1 (63223-86-9)
- (3β,6α,12β)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (80928-46-7)
- sanchinoside-B1 (97744-96-2)
- (3β,6α,12β,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (948046-16-0)
- 20(R)-Notoginsenoside R2 (948046-15-9)
- Ginsenoside Rh4 (174721-08-5)
- Notoginsenoside R2 (80418-25-3)
- Ginsenoside Rg2 (52286-74-5)
- (3beta,6alpha,12beta,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-6-deoxy-alpha-L-mannopyranosyl-beta-D-glucopyranoside (948046-19-3)
- (3β,6α,12β,20ξ)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (948046-18-2)
- (20R)-Ginsenoside Rh1 (80952-71-2)
sanchinoside-B1 Letteratura correlata
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
97744-96-2 (sanchinoside-B1) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti